

Preliminary Characterization of the Antiviral Activity of SARS-CoV-2-IN-67

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Compound of Interest

Compound Name: SARS-CoV-2-IN-67

Cat. No.: B15138841

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This technical guide provides a preliminary in-vitro characterization of **SARS-CoV-2-IN-67**, a novel small molecule inhibitor of SARS-CoV-2. The following sections detail the compound's antiviral potency, cytotoxicity, and a proposed mechanism of action based on initial experimental data.

Data Presentation

The antiviral activity and cytotoxicity of **SARS-CoV-2-IN-67** were evaluated in various cell lines against multiple SARS-CoV-2 variants. The quantitative data are summarized in the tables below.

Table 1: Antiviral Activity of **SARS-CoV-2-IN-67** against different SARS-CoV-2 Variants

Virus Variant	Cell Line	EC50 (μM)
SARS-CoV-2 (WT)	Vero E6	0.85
A549-ACE2	1.12	
Calu-3	0.98	
Delta (B.1.617.2)	Vero E6	1.05
Omicron (B.1.1.529)	Vero E6	1.21

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of the viral activity.

Table 2: Cytotoxicity and Selectivity Index of **SARS-CoV-2-IN-67**

Cell Line	CC50 (μM)	Selectivity Index (SI = CC50/EC50)
Vero E6	> 100	> 117.6
A549-ACE2	> 100	> 89.2
Calu-3	> 100	> 102.0

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that results in 50% cell death. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cells and Viruses

- Cell Lines:
 - Vero E6 (ATCC CRL-1586), an African green monkey kidney cell line, was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - A549-ACE2 cells, a human alveolar basal epithelial cell line engineered to express human ACE2, were cultured in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.
 - Calu-3 (ATCC HTB-55), a human lung adenocarcinoma cell line, was cultured in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.
- Virus Strains:
 - SARS-CoV-2 wild-type (WT) isolate USA-WA1/2020.

- Delta (B.1.617.2) and Omicron (B.1.1.529) variants were obtained from BEI Resources.
- Viral stocks were propagated and titered in Vero E6 cells. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) laboratory.

2. Antiviral Activity Assay (EC50 Determination)

- Seed cells in 96-well plates at a density of 2×10^4 cells per well and incubate overnight at 37°C with 5% CO₂.
- Prepare serial dilutions of **SARS-CoV-2-IN-67** in the appropriate cell culture medium.
- Remove the growth medium from the cells and add 100 µL of the diluted compound.
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- Incubate the plates for 48 hours at 37°C with 5% CO₂.
- After incubation, fix the cells with 4% paraformaldehyde and stain with crystal violet.
- Quantify the cytopathic effect (CPE) by measuring the absorbance at 570 nm.
- The EC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

3. Cytotoxicity Assay (CC50 Determination)

- Seed cells in 96-well plates as described for the antiviral assay.
- Add serial dilutions of **SARS-CoV-2-IN-67** to the wells.
- Incubate the plates for 48 hours at 37°C with 5% CO₂.
- Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- Luminescence was measured using a plate reader.

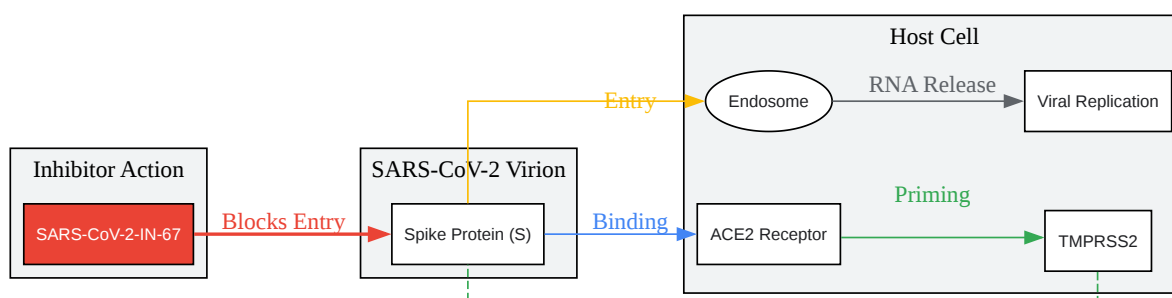
- The CC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

4. Time-of-Addition Assay

- Vero E6 cells were seeded in 96-well plates and infected with SARS-CoV-2 (MOI of 1).
- SARS-CoV-2-IN-67** (at 5x EC50) was added at different time points relative to infection (-2, 0, 2, 4, 6, and 8 hours post-infection).
- Viral RNA in the supernatant was quantified at 12 hours post-infection using RT-qPCR.
- This experiment helps to elucidate at which stage of the viral life cycle the compound is active. The results suggest that **SARS-CoV-2-IN-67** acts at an early stage of the viral life cycle, likely during viral entry or immediately following entry.

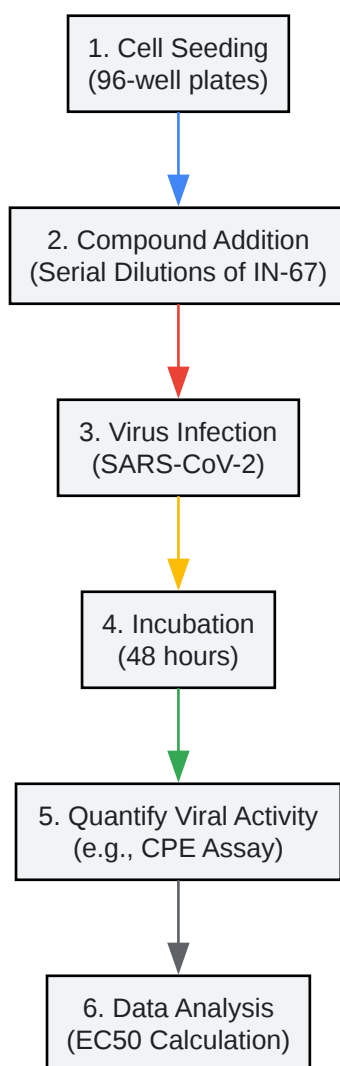
Mandatory Visualization

Signaling Pathways and Experimental Workflows



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Caption: Proposed mechanism of **SARS-CoV-2-IN-67** inhibiting viral entry.



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Caption: Experimental workflow for in-vitro antiviral activity screening.

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